3-Vinyltetrahydrofuran-3-OL

Description

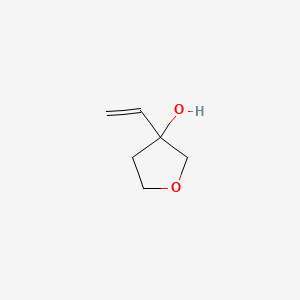

3-Vinyltetrahydrofuran-3-OL is an organic compound with the molecular formula C6H10O2. It is a derivative of tetrahydrofuran, featuring a vinyl group and a hydroxyl group attached to the same carbon atom.

Properties

IUPAC Name |

3-ethenyloxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-6(7)3-4-8-5-6/h2,7H,1,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVNQFXVSWUSFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCOC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinyltetrahydrofuran-3-OL typically involves the cyclization of linalool derivatives. One common method is the oxidation of linalool using hydrogen peroxide in the presence of a metal catalyst, such as sodium tungstate. This reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired tetrahydrofuran derivative .

Industrial Production Methods: Industrial production of this compound may involve similar oxidative cyclization processes, scaled up to accommodate larger quantities. The use of environmentally friendly oxidants like hydrogen peroxide is preferred to minimize hazardous waste and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Vinyltetrahydrofuran-3-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The vinyl group can be reduced to form saturated tetrahydrofuran derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated tetrahydrofuran derivatives.

Substitution: Formation of halogenated or alkylated tetrahydrofuran derivatives.

Scientific Research Applications

Fragrance Industry

Overview

3-Vinyltetrahydrofuran-3-OL is primarily utilized in the fragrance industry due to its pleasant aroma profile. It is often incorporated into perfumes, personal care products, and household fragrances.

Safety and Regulatory Assessment

A risk assessment conducted by the International Fragrance Association (IFRA) indicates that this compound has a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity, suggesting a low risk for human exposure under current usage levels . The compound has been evaluated for skin sensitization and found to be non-reactive at concentrations below the Derived Safety Threshold (DST) of 900 μg/cm² .

Table 1: Maximum Acceptable Concentrations in Finished Products

| Product Type | Maximum Acceptable Concentration |

|---|---|

| Products applied to the lips | 0.069% |

| Products applied to the axillae | 0.021% |

| Products applied to the face using fingertips | 0.41% |

| Fine fragrance products | 0.39% |

| Products applied to the hair with hand contact | 0.79% |

Biochemical Applications

Chemical Properties

Research indicates that this compound exhibits unique chemical properties that make it suitable for various biochemical applications. Its structure allows it to participate in reactions that can lead to the synthesis of more complex organic compounds.

Case Study: Synthesis of Derivatives

A study published in Organic & Biomolecular Chemistry explored the synthesis of vinyltetrahydrofuran derivatives from this compound. The researchers reported successful reactions leading to compounds with potential biological activity, highlighting its utility in organic synthesis .

Environmental Impact

Ecotoxicological Assessment

The environmental safety profile of this compound has been evaluated under European Union regulations. It was found not to be persistent, bioaccumulative, or toxic (PBT), indicating that it poses minimal risk to aquatic environments when used in consumer products .

Therapeutic Potential

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties. Preliminary studies indicate its effectiveness against certain bacteria and fungi, warranting further investigation into its potential as a natural preservative in food and cosmetic formulations.

Case Study: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. This finding supports its potential application in developing natural antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Vinyltetrahydrofuran-3-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The vinyl group can undergo addition reactions, modifying the compound’s structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Tetrahydrofuran: A simpler analog without the vinyl and hydroxyl groups.

2-Vinyltetrahydrofuran: Similar structure but with the vinyl group at a different position.

3-Hydroxytetrahydrofuran: Lacks the vinyl group but has a similar hydroxyl group.

Uniqueness: 3-Vinyltetrahydrofuran-3-OL is unique due to the presence of both a vinyl group and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .

Biological Activity

3-Vinyltetrahydrofuran-3-OL is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its effects on various cell lines, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuran ring with a vinyl group and a hydroxyl group. Its structure contributes to its reactivity and interaction with biological systems. The compound's molecular formula is , and it exhibits properties typical of alcohols, including solubility in polar solvents.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of human colon adenocarcinoma cells (SW480) with an IC50 value of approximately 9.59 μM . Additionally, it has been reported to have cytotoxicity against other tumor cell lines, including HepG2 and MCF7, suggesting a broad spectrum of anticancer activity .

| Cell Line | IC50 (μM) |

|---|---|

| SW480 | 9.59 |

| HepG2 | 13.5 |

| MCF7 | 13.5 |

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated. It demonstrated inhibitory activity against several bacterial strains, including Clostridium perfringens and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were found to be as low as 2.5 μM, indicating strong antibacterial properties .

| Bacterial Strain | MIC (μM) |

|---|---|

| Clostridium perfringens | 2.5 |

| Staphylococcus aureus | 6.2 |

The mechanism underlying the biological activity of this compound appears to involve the induction of apoptosis in cancer cells and disruption of bacterial cell membranes. Studies suggest that the compound may activate caspase pathways leading to programmed cell death in tumor cells . In bacteria, it may interfere with cell wall synthesis or function, contributing to its antimicrobial effects.

Case Studies

- Cytotoxicity Study : A recent study conducted on various human tumor cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound showed that it could significantly inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Q & A

Basic: What are the recommended analytical techniques for determining the purity and structural identity of 3-Vinyltetrahydrofuran-3-OL?

Answer:

- Chromatography (GC-MS/HPLC): Use gas chromatography-mass spectrometry (GC-MS) to quantify volatile impurities. For non-volatile contaminants, high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) is recommended .

- Spectroscopy: Confirm structural identity via H and C NMR. Compare chemical shifts with reference data (e.g., δ 3.7–4.2 ppm for tetrahydrofuran ring protons) .

- Physical Properties: Measure refractive index ( ~1.45) and boiling point (79–80°C at 15 mmHg) to validate consistency with literature .

Basic: What personal protective equipment (PPE) is required for handling this compound in laboratory settings?

Answer:

- Gloves: Select nitrile or neoprene gloves with manufacturer-tested penetration times exceeding 4 hours for organic solvents. Avoid latex due to permeability risks .

- Eye Protection: Wear sealed goggles if splash hazards exist, though general eye protection may suffice for low-risk manipulations .

- Lab Coat: Use chemically resistant materials (e.g., Tyvek®) to prevent skin contact, as the compound is a known irritant (Risk Code: 36/37/38) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) for this compound derivatives?

Answer:

- Step 1: Verify sample purity via GC-MS to exclude interference from byproducts (e.g., oxidation artifacts) .

- Step 2: Perform 2D NMR (COSY, HSQC) to assign coupling constants and confirm stereochemistry. For example, vicinal coupling () in the tetrahydrofuran ring should align with predicted Karplus relationships .

- Step 3: Cross-validate with computational modeling (DFT or molecular dynamics) to simulate spectra and identify conformational isomers .

Advanced: What experimental design considerations are critical for optimizing the synthesis of this compound to minimize diastereomeric byproducts?

Answer:

- Catalyst Selection: Use asymmetric catalysts (e.g., chiral Brønsted acids) to enhance enantioselectivity. Monitor reaction progress via inline FTIR for real-time kinetic analysis .

- Temperature Control: Maintain reaction temperatures below 0°C to suppress racemization, as the hydroxyl group is prone to epimerization at higher temperatures .

- Workup Protocol: Employ fractional distillation under reduced pressure (15–20 mmHg) to isolate the product from diastereomers with similar boiling points .

Basic: How should waste containing this compound be managed to comply with environmental safety regulations?

Answer:

- Containment: Absorb liquid waste with inert binders (e.g., diatomite) and store in sealed containers labeled "Organic Hazardous Waste" .

- Disposal: Partner with certified waste management services for incineration at >1000°C to ensure complete degradation. Avoid drain disposal due to aquatic toxicity risks (WGK Germany: 3) .

Advanced: What computational tools are effective for predicting the physicochemical properties (e.g., logP, surface tension) of this compound?

Answer:

- Software: Use tools like COSMO-RS or ACD/Percepta to estimate logP (-0.784 at pH 6.8) and surface tension (72 mN/m at 25°C). Cross-reference with experimental data to calibrate models .

- Structure-Based Predictions: Input SMILES notation (e.g., OC1CCOC1C=C) into platforms like MolFinder for functional group-driven property calculations .

Basic: What are the stability requirements for long-term storage of this compound?

Answer:

- Conditions: Store in amber glass vials under nitrogen at -20°C to prevent oxidation or polymerization.

- Monitoring: Conduct quarterly HPLC checks to detect degradation products (e.g., dimerized vinyl groups) .

Advanced: How can researchers address discrepancies in bioactivity data for this compound analogs across different assay systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.